Asukamycin

Catalog No.
S519591
CAS No.
61116-33-4
M.F
C31H34N2O7
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asukamycin

CAS Number

61116-33-4

Product Name

Asukamycin

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1

InChI Key

SSHVAUUEPNULMP-JHWDTTIQSA-N

SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Solubility

Soluble in DMSO

Synonyms

AM 1042, AM1042, AM-1042, Asukamycin

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

Description

The exact mass of the compound Asukamycin is 546.2366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Studies have investigated how Asukamycin inhibits bacterial growth. One area of research suggests Asukamycin disrupts protein synthesis on the ribosome, the cellular machinery responsible for building proteins []. More specifically, it may prevent the transfer of amino acids during protein chain elongation []. Disrupted protein synthesis can lead to cell death in bacteria.

Asukamycin is a polyketide antibiotic belonging to the manumycin family, isolated from the culture broth of Streptomyces nodosus subsp. asukaensis. Its chemical structure is characterized by a complex arrangement that includes a 3-amino-4-hydroxybenzoic acid core, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety . The molecular formula for asukamycin is C31H34N2O7, and it exhibits significant antibacterial, antifungal, and antineoplastic properties .

Asukamycin's antibacterial activity is believed to be linked to its ability to inhibit protein farnesyltransferase, an enzyme crucial for bacterial growth []. Inhibition of this enzyme disrupts essential cellular processes in bacteria. Asukamycin also demonstrates antitumor activity by activating caspases 8 and 3, enzymes involved in programmed cell death (apoptosis) in cancer cells [].

The biosynthesis of asukamycin involves several enzymatic reactions. Key enzymes such as AsuE1 and AsuE2 catalyze the conversion of protoasukamycin to 4-hydroxyprotoasukamycin, followed by epoxidation at the C5-C6 position by AsuE3 to yield the final product . The C5,C6 epoxy group is crucial for its biological activity, with reduced forms showing diminished efficacy .

Asukamycin demonstrates a broad spectrum of biological activities:

  • Antibacterial: Effective against various bacterial strains.
  • Antifungal: Exhibits activity against certain fungi.
  • Antineoplastic: Shows potential in inhibiting tumor growth .

The unique epoxy group in its structure contributes significantly to its mode of action, making it a valuable compound in pharmaceutical research.

Several synthetic pathways have been explored for asukamycin:

  • Biosynthetic Pathway: Isolation from Streptomyces nodosus involves fermentation processes where specific precursors are utilized.
  • Chemical Synthesis: Hydrozirconation of functionalized alkynes followed by transmetalation and addition to α,β-unsaturated aldehydes has been reported as an effective method for synthesizing asukamycin and its derivatives .

Asukamycin's applications span various fields:

  • Pharmaceuticals: Used as an antibiotic and antifungal agent.
  • Cancer Treatment: Investigated for its potential in cancer therapies due to its antineoplastic properties.
  • Research: Serves as a model compound for studying polyketide biosynthesis and antibiotic mechanisms .

Research has indicated that asukamycin interacts with various biological targets, enhancing its effectiveness against pathogens. Studies on its interactions reveal that the epoxy group plays a critical role in binding to cellular targets, which may explain its potent biological activities. Further studies are ongoing to elucidate the specifics of these interactions and their implications for drug development .

Asukamycin shares structural and functional similarities with several other compounds in the manumycin family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Manumycin AContains similar core structureAntibacterialLacks the 5,6-epoxy group
ReductiomycinSimilar polyketide backboneAntibacterialDifferent functional groups
Moenomycin AContains a unique sugar moietyAntibacterialDistinct mechanism of action
ECO-02301Related cyclopentene structureAntibacterialVariations in side chains

Asukamycin's unique combination of structural elements—especially the epoxy group—distinguishes it from these similar compounds, contributing to its specific biological activities and applications in medicine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

546.23660143 g/mol

Monoisotopic Mass

546.23660143 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Manumycin F
Asukamycin

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Modify: 2024-04-14
1: Xie P, Sheng Y, Ito T, Mahmud T. Transcriptional regulation and increased production of asukamycin in engineered Streptomyces nodosus subsp. asukaensis strains. Appl Microbiol Biotechnol. 2012 Oct;96(2):451-60. doi: 10.1007/s00253-012-4084-2. Epub 2012 May 5. PubMed PMID: 22555913.
2: Rui Z, Petrícková K, Skanta F, Pospísil S, Yang Y, Chen CY, Tsai SF, Floss HG, Petrícek M, Yu TW. Biochemical and genetic insights into asukamycin biosynthesis. J Biol Chem. 2010 Aug 6;285(32):24915-24. doi: 10.1074/jbc.M110.128850. Epub 2010 Jun 3. PubMed PMID: 20522559; PubMed Central PMCID: PMC2915727.
3: Shipley PR, Donnelly CC, Le CH, Bernauer AD, Klegeris A. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis. Int J Mol Med. 2009 Nov;24(5):711-5. PubMed PMID: 19787206.
4: Hu Y, Floss HG. Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin. J Am Chem Soc. 2004 Mar 31;126(12):3837-44. PubMed PMID: 15038738.
5: Brodasky TF, Stroman DW, Dietz A, Mizsak S. U-56,407, a new antibiotic related to asukamycin: isolation and characterization. J Antibiot (Tokyo). 1983 Aug;36(8):950-6. PubMed PMID: 6630064.

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